
Antitumor agent-28
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitumor agent-28 is a promising compound in the field of cancer research. It has shown significant potential in inhibiting the growth of various cancer cells. This compound is part of a broader class of antitumor agents that target specific pathways involved in cancer cell proliferation and survival.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-28 typically involves multiple steps, starting from readily available precursors. The process often includes:
Step 1: Formation of an intermediate through a condensation reaction.
Step 2: Cyclization of the intermediate under acidic or basic conditions.
Step 3: Functionalization of the cyclized product to introduce specific groups that enhance its antitumor activity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and high-throughput screening are often employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-28 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to enhance its reactivity.
Reduction: Reduction of certain groups to improve its stability.
Substitution: Introduction of different substituents to modify its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions often involve the use of catalysts like palladium on carbon and solvents like dichloromethane.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced or modified biological activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth.
Aplicaciones Científicas De Investigación
Antitumor agent-28 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mecanismo De Acción
The mechanism of action of antitumor agent-28 involves multiple pathways:
Molecular Targets: It targets specific proteins involved in cell proliferation, such as kinases and transcription factors.
Pathways Involved: It interferes with signaling pathways like the mitogen-activated protein kinase pathway and the phosphoinositide 3-kinase pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.
Comparación Con Compuestos Similares
Antitumor agent-28 is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Betulinic acid, paclitaxel, and cisplatin.
Uniqueness: Unlike other compounds, this compound has a unique structure that allows it to target multiple pathways simultaneously, making it more effective in inhibiting cancer cell growth.
Propiedades
Fórmula molecular |
C25H32N6O4S |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
8-[6-[3-(dimethylamino)azetidin-1-yl]pyridin-3-yl]-3-methyl-1-propan-2-ylimidazo[4,5-c]quinolin-2-one;methanesulfonic acid |
InChI |
InChI=1S/C24H28N6O.CH4O3S/c1-15(2)30-23-19-10-16(6-8-20(19)25-12-21(23)28(5)24(30)31)17-7-9-22(26-11-17)29-13-18(14-29)27(3)4;1-5(2,3)4/h6-12,15,18H,13-14H2,1-5H3;1H3,(H,2,3,4) |
Clave InChI |
CVJOKGCVOABDEN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CN=C(C=C4)N5CC(C5)N(C)C.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![c[Arg-Arg-Arg-Arg-Nal-Nal-Nal]](/img/structure/B12428086.png)
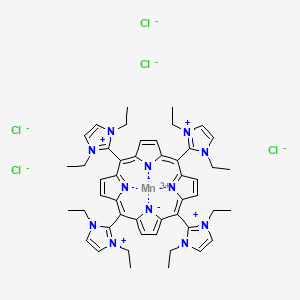
![2-[5-(trideuteriomethylsulfamoylmethyl)-1H-indol-3-yl]acetic acid](/img/structure/B12428093.png)
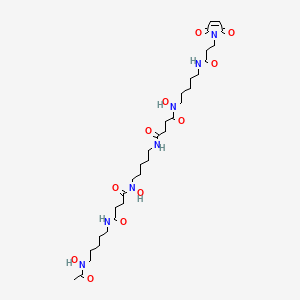
![1-O-[2-(benzylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(diethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(dimethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[dimethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethylcarbamoyl(methyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-[ethyl(ethylcarbamoyl)amino]propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(phenylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B12428096.png)
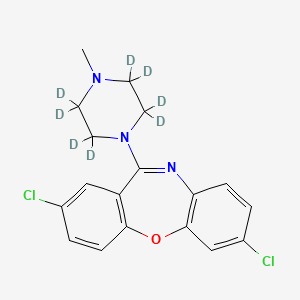
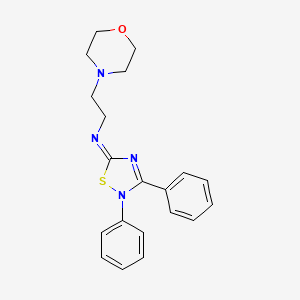
![(E)-N-[[4-(4-acetyl-2,3-dihydropyrazin-1-yl)phenyl]methyl]-3-(4-tert-butylphenyl)-N-[1-[4-[(4-cyanophenyl)methyl]piperazin-1-yl]-1-oxo-3-phenylpropan-2-yl]prop-2-enamide](/img/structure/B12428114.png)


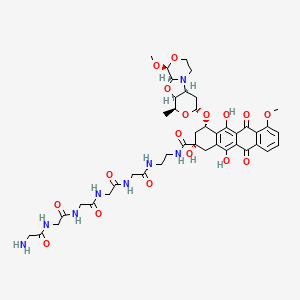
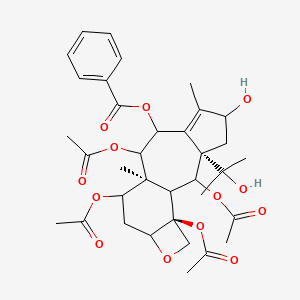
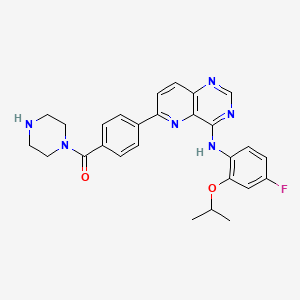
![methyl (12S)-14-ethylidene-12-(hydroxymethyl)-1-oxido-10-aza-1-azoniatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene-12-carboxylate](/img/structure/B12428164.png)
